

Application Notes and Protocols for Testing the Oxidative Stability of Lard Oil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lard oil*

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Introduction

Lard oil, an animal-derived fat, is utilized in various applications, from food manufacturing to pharmaceuticals. Its high content of saturated and unsaturated fatty acids makes it susceptible to oxidative degradation, a chemical process that negatively impacts its quality, shelf life, and safety. Lipid oxidation leads to the development of undesirable flavors and odors, a phenomenon known as rancidity, and can generate potentially toxic compounds. Therefore, rigorous testing of the oxidative stability of **lard oil** is crucial for quality control and to ensure the safety and efficacy of end products.

This document provides detailed protocols for four common methods used to assess the oxidative stability of **lard oil**: the Rancimat method, Peroxide Value (PV), Thiobarbituric Acid Reactive Substances (TBARS) assay, and p-Anisidine Value (AV). These methods collectively offer a comprehensive evaluation of both primary and secondary oxidation products.

Key Methodologies and Principles

The oxidative stability of **lard oil** is determined by measuring the formation of primary and secondary oxidation products. Primary oxidation involves the formation of hydroperoxides, while secondary oxidation encompasses the degradation of these hydroperoxides into various aldehydes, ketones, and other volatile compounds.

- **Rancimat Method:** This accelerated oxidation test measures the induction period of an oil, which is the time it takes for rapid oxidation to begin under elevated temperature and forced aeration.[1][2] The formation of volatile secondary oxidation products, such as formic acid, is detected by an increase in the conductivity of a measuring solution.[3] The longer the induction period, the higher the oxidative stability.[2]
- **Peroxide Value (PV):** This method quantifies the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation.[4] The determination is based on the ability of these primary oxidation products to liberate iodine from a potassium iodide solution.[5] The amount of liberated iodine is then titrated with a standard sodium thiosulfate solution.[6] Fresh, high-quality oils typically have low peroxide values.[7]
- **Thiobarbituric Acid Reactive Substances (TBARS) Assay:** This assay measures the concentration of secondary oxidation products, primarily malondialdehyde (MDA).[8] MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is quantified spectrophotometrically.[1]
- **p-Anisidine Value (AV):** This method determines the amount of aldehydes, particularly 2-alkenals and 2,4-dienals, which are secondary oxidation products.[9][10] These aldehydes react with p-anisidine in a solvent to produce a yellowish product, and the absorbance is measured to calculate the AV.[11]

Experimental Protocols

Rancimat Method

This protocol is based on the principles of accelerated oxidation testing to determine the Oil Stability Index (OSI).[1]

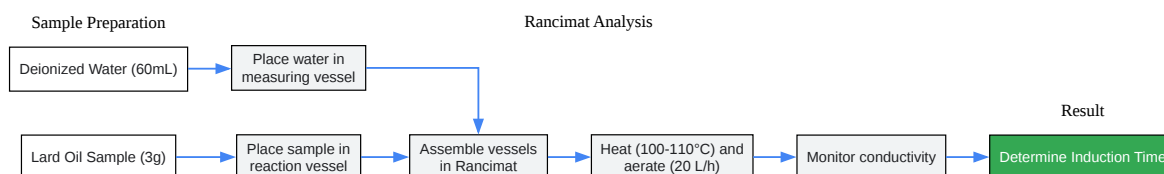
Apparatus:

- Rancimat instrument
- Reaction vessels
- Measuring vessels
- Air pump

- Heating block
- Conductivity measuring cell

Procedure:

- Set the heating block of the Rancimat instrument to the desired temperature, typically 100°C or 110°C for lard.[6]
- Pipette 3 g of the **lard oil** sample into a clean, dry reaction vessel.
- Fill the measuring vessel with 60 mL of deionized water and place the conductivity electrode into the vessel.
- Connect the reaction vessel and the measuring vessel to the Rancimat instrument.
- Start the measurement, which involves passing a constant stream of purified air (20 L/h) through the **lard oil** sample.[12]
- The instrument will automatically record the conductivity of the water in the measuring vessel over time.
- The induction time is determined as the point of the maximum second derivative of the conductivity curve, which corresponds to the time of rapid acceleration of oxidation.



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Figure 1: Rancimat Method Workflow

Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)

This protocol details the procedure for determining the peroxide value of **lard oil**.^{[5][6]}

Reagents:

- Acetic acid-chloroform solution (3:2 v/v)
- Saturated potassium iodide (KI) solution (freshly prepared)
- 0.1 N Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (standardized)
- 0.01 N Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (standardized)
- Starch indicator solution (1%)

Procedure:

- Accurately weigh 5.00 ± 0.05 g of the **lard oil** sample into a 250 mL Erlenmeyer flask with a glass stopper.
- Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.
- Add 0.5 mL of the saturated KI solution.
- Allow the solution to stand with occasional shaking for exactly 1 minute.
- Immediately add 30 mL of distilled water.
- Titrate with 0.1 N $\text{Na}_2\text{S}_2\text{O}_3$ solution, adding it gradually with constant and vigorous agitation.
- Continue the titration until the yellow iodine color has almost disappeared.
- Add approximately 2.0 mL of starch indicator solution.

- Continue the titration, shaking vigorously, until the blue color just disappears. If the titration is less than 0.5 mL, repeat the determination using 0.01 N Na₂S₂O₃ solution.
- Conduct a blank determination of the reagents daily.

Calculation:

$$\text{Peroxide Value (meq O}_2\text{/kg)} = ((S - B) * N * 1000) / W$$

Where:

- S = volume of titrant (mL) for the sample
- B = volume of titrant (mL) for the blank
- N = normality of the sodium thiosulfate solution
- W = weight of the sample (g)



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Figure 2: Peroxide Value Determination Workflow

Thiobarbituric Acid Reactive Substances (TBARS) Assay (based on AOCS Official Method Cd 19-90)

This protocol outlines the direct method for determining the TBARS value in **lard oil**.^{[1][13]}

Reagents:

- 1-Butanol
- 2-Thiobarbituric acid (TBA)
- TBA reagent: Dissolve 200 mg of TBA in 100 mL of 1-butanol. Prepare fresh and store in the refrigerator for no more than one week.

Procedure:

- Accurately weigh 50–200 mg of the **lard oil** sample into a 25 mL volumetric flask.
- Dissolve the sample in a small amount of 1-butanol and make up to the mark with 1-butanol.
- Pipette 5.0 mL of the sample solution into a test tube with a ground-glass stopper.
- Add 5.0 mL of the TBA reagent to the test tube.
- Stopper the test tube, mix thoroughly, and place it in a water bath at 95°C for 120 minutes.
- Cool the test tube under running tap water to room temperature.
- Measure the absorbance of the solution at 530 nm using a spectrophotometer, with 1-butanol as the blank.
- Prepare a reagent blank by mixing 5.0 mL of 1-butanol with 5.0 mL of the TBA reagent and treat it in the same way as the sample.

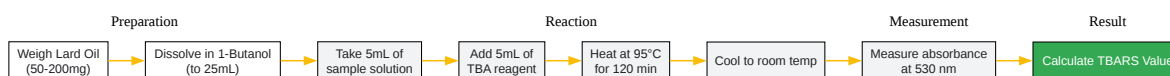
Calculation:

$$\text{TBA Value} = (A_{\text{sample}} - A_{\text{blank}}) / (m * V)$$

Where:

- A_{sample} = absorbance of the sample
- A_{blank} = absorbance of the reagent blank

- m = mass of the sample (mg)
- V = volume of the sample solution (mL)



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Figure 3: TBARS Assay Workflow

p-Anisidine Value (AV) Determination (AOCS Official Method Cd 18-90)

This protocol describes the determination of the p-anisidine value in **lard oil**.^{[9][11]}

Reagents:

- Isooctane (2,2,4-trimethylpentane)
- Glacial acetic acid
- p-Anisidine reagent: 0.25 g of p-anisidine in 100 mL of glacial acetic acid.

Procedure:

- Weigh 0.5–4.0 g of the **lard oil** sample into a 25 mL volumetric flask.
- Dissolve and dilute to volume with isooctane.
- Measure the absorbance (A_b) of this solution at 350 nm using isooctane as the blank.
- Pipette 5 mL of the fat solution into one test tube and 5 mL of isooctane into a second test tube (this will be the blank).

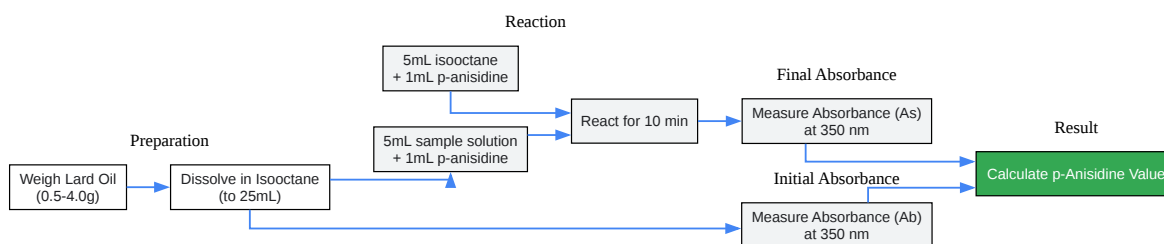
- Add exactly 1 mL of the p-anisidine reagent to each tube and shake.
- After exactly 10 minutes, measure the absorbance (As) of the solution in the first test tube at 350 nm, using the solution from the second test tube as the blank.

Calculation:

$$\text{p-Anisidine Value} = (25 * (1.2 * A_s - A_b)) / m$$

Where:

- A_s = absorbance of the fat solution after reaction with the p-anisidine reagent
- A_b = absorbance of the fat solution in isooctane
- m = mass of the sample (g)



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Figure 4: p-Anisidine Value Determination Workflow

Data Presentation

The following tables summarize typical quantitative data for the oxidative stability of **lard oil** under various conditions.

Table 1: Rancimat Induction Time of **Lard Oil**

Condition	Temperature (°C)	Induction Time (hours)	Reference
Pure Lard	100	1 - 3	[6]
Pure Lard	110	Approx. 2.5	
Lard with BHA/BHT	120	26	
Lard with Tocopherol/Rosemary	120	26	[14]

Table 2: Peroxide Value (PV) of **Lard Oil**

Condition	PV (meq O ₂ /kg)	Reference
Fresh Lard	0.85 - 0.9	[3][5]
Lard after 1st Frying	0.9 - 1.4	[3]
Lard after 3rd Frying	1.2 - 1.5	[3]
Lard stored at 2-4°C for 2 months	2.8	[5]
Lard stored at -18°C for 210 days	12.87	[15]

Table 3: Thiobarbituric Acid Reactive Substances (TBARS) in **Lard Oil**

Condition	TBARS (mg MDA/kg)	Reference
Fresh Lard	0.84	[16]
Lard heated to 210°C	7.62	[16]
Lard with Burdock Extract heated to 210°C	6.38	[16]
Lard stored at -18°C for 210 days	11.80	[15]

Table 4: p-Anisidine Value (AV) of **Lard Oil**

Condition	p-Anisidine Value	Reference
Lard after 50 frying cycles	Varies (graphical data)	[17]
Lard after 60 days of storage	Varies (graphical data)	[17]

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the oxidative stability of **lard oil**. The choice of method will depend on the specific research or quality control objectives. The Rancimat method is excellent for rapidly determining the relative stability of different samples, while the PV, TBARS, and AV assays provide quantitative measures of primary and secondary oxidation products, offering a more detailed picture of the oxidative state of the oil. Consistent application of these standardized protocols will ensure reliable and reproducible data, which is essential for researchers, scientists, and drug development professionals working with **lard oil**.

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